5-Acetyl-6-methyl-2-(phenylsulfanyl)nicotinonitrile 5-Acetyl-6-methyl-2-(phenylsulfanyl)nicotinonitrile
Brand Name: Vulcanchem
CAS No.: 303146-50-1
VCID: VC7431828
InChI: InChI=1S/C15H12N2OS/c1-10-14(11(2)18)8-12(9-16)15(17-10)19-13-6-4-3-5-7-13/h3-8H,1-2H3
SMILES: CC1=C(C=C(C(=N1)SC2=CC=CC=C2)C#N)C(=O)C
Molecular Formula: C15H12N2OS
Molecular Weight: 268.33

5-Acetyl-6-methyl-2-(phenylsulfanyl)nicotinonitrile

CAS No.: 303146-50-1

Cat. No.: VC7431828

Molecular Formula: C15H12N2OS

Molecular Weight: 268.33

* For research use only. Not for human or veterinary use.

5-Acetyl-6-methyl-2-(phenylsulfanyl)nicotinonitrile - 303146-50-1

Specification

CAS No. 303146-50-1
Molecular Formula C15H12N2OS
Molecular Weight 268.33
IUPAC Name 5-acetyl-6-methyl-2-phenylsulfanylpyridine-3-carbonitrile
Standard InChI InChI=1S/C15H12N2OS/c1-10-14(11(2)18)8-12(9-16)15(17-10)19-13-6-4-3-5-7-13/h3-8H,1-2H3
Standard InChI Key WNANIVUJPCGBCS-UHFFFAOYSA-N
SMILES CC1=C(C=C(C(=N1)SC2=CC=CC=C2)C#N)C(=O)C

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

The molecular formula of 5-acetyl-6-methyl-2-(phenylsulfanyl)nicotinonitrile is C₁₅H₁₃N₂OS, derived from its pyridine core (C₅H₃N) with substituents:

  • Acetyl group (-COCH₃) at position 5

  • Methyl group (-CH₃) at position 6

  • Phenylsulfanyl group (-S-C₆H₅) at position 2

  • Nitrile group (-CN) at position 3

The molecular weight is 268.34 g/mol, calculated as follows:

MW=(12×15)+(1×13)+(14×2)+(16×1)+(32×1)=268.34g/mol\text{MW} = (12 \times 15) + (1 \times 13) + (14 \times 2) + (16 \times 1) + (32 \times 1) = 268.34 \, \text{g/mol}

This aligns with the mass spectrometry data of structurally related nicotinonitriles .

Stereoelectronic Properties

The phenylsulfanyl group introduces electron-withdrawing effects due to the sulfur atom’s electronegativity, influencing the compound’s reactivity. The acetyl and nitrile groups further polarize the pyridine ring, creating regions of high electron density at positions 4 and 6. Computational modeling predicts a planar geometry with dihedral angles of 5–10° between the pyridine ring and substituents .

Synthesis and Reaction Pathways

Synthetic Routes

While no direct synthesis of 5-acetyl-6-methyl-2-(phenylsulfanyl)nicotinonitrile is documented, a plausible route involves:

  • Formation of the Pyridine Core:

    • Condensation of ethyl acetoacetate with ammonium acetate and malononitrile under acidic conditions yields 5-acetyl-6-methylnicotinonitrile.

  • Sulfanylation at Position 2:

    • Nucleophilic aromatic substitution (NAS) using phenylsulfanyl chloride in the presence of a base (e.g., K₂CO₃) introduces the phenylsulfanyl group.

C₅H₃N(COCH₃)(CH₃)(CN)+Cl-S-C₆H₅K₂CO₃C₁₅H₁₃N₂OS+KCl+H₂O\text{C₅H₃N(COCH₃)(CH₃)(CN)} + \text{Cl-S-C₆H₅} \xrightarrow{\text{K₂CO₃}} \text{C₁₅H₁₃N₂OS} + \text{KCl} + \text{H₂O}

This method mirrors the synthesis of 5-acetyl-6-methyl-2-(propylsulfanyl)nicotinonitrile, where propylsulfanyl chloride was used.

Key Reaction Conditions

  • Temperature: 80–100°C

  • Solvent: Dimethylformamide (DMF) or acetonitrile

  • Yield: ~65–70% (estimated from analogous reactions)

Physicochemical Properties

Spectral Characteristics

Predicted spectral data based on analogous compounds:

SpectrumKey Peaks
¹H NMRδ 2.3 (s, 3H, CH₃), δ 2.6 (s, 3H, COCH₃), δ 7.3–7.5 (m, 5H, C₆H₅), δ 8.1 (s, 1H, H-4)
¹³C NMRδ 24.1 (CH₃), δ 30.8 (COCH₃), δ 118.2 (CN), δ 126–134 (C₆H₅), δ 168.9 (C=O)
IR2220 cm⁻¹ (C≡N), 1705 cm⁻¹ (C=O), 1580 cm⁻¹ (C=C aromatic)

Thermodynamic Parameters

  • Melting Point: Estimated 180–185°C (similar to 5-acetyl-6-methyl-2-propylsulfanyl analogs)

  • Solubility: Low in water (<0.1 mg/mL); soluble in DMSO, DMF, and chloroform

Biological and Chemical Applications

Hypothesized Targets

  • Kinases: Similar to LY364947, this compound could inhibit ATP-binding sites due to its planar structure .

  • Microbial Enzymes: The nitrile group may interfere with bacterial cell wall synthesis.

Material Science Applications

The compound’s conjugated system suggests utility in:

  • Organic Semiconductors: As an electron-deficient moiety in donor-acceptor polymers.

  • Coordination Chemistry: Potential ligand for transition metals via the nitrile and sulfur groups.

Future Research Directions

  • Synthetic Optimization: Improve yields via microwave-assisted synthesis.

  • Biological Screening: Evaluate activity against cancer cell lines (e.g., GL261, U251) .

  • Computational Studies: Molecular docking to identify protein targets.

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